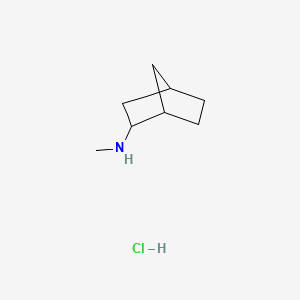

N-Methyl-2-norbornanamine hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

90203-82-0 |

|---|---|

Molecular Formula |

C8H16ClN |

Molecular Weight |

161.67 g/mol |

IUPAC Name |

N-methylbicyclo[2.2.1]heptan-2-amine;hydrochloride |

InChI |

InChI=1S/C8H15N.ClH/c1-9-8-5-6-2-3-7(8)4-6;/h6-9H,2-5H2,1H3;1H |

InChI Key |

NGQMCJXJNPZWGI-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CC2CCC1C2.Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Methyl 2 Norbornanamine Hydrochloride

Retrosynthetic Analysis and Strategic Precursor Selection

A critical starting point in the synthesis of any target molecule is a thorough retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. For N-Methyl-2-norbornanamine hydrochloride, the analysis logically leads back to key precursors, primarily derivatives of norbornene and cyclopentadiene (B3395910).

Norbornene Derivatives as Starting Materials

Norbornene, also known as bicyclo[2.2.1]hept-2-ene, and its derivatives serve as fundamental building blocks in the synthesis of the norbornane (B1196662) scaffold. mdpi.com The inherent strain in the bicyclic system of norbornene makes it a highly reactive and versatile starting material for a variety of chemical transformations. mdpi.com The double bond in norbornene is particularly susceptible to a range of addition reactions, providing a direct route to functionalized norbornane systems. The use of norbornene derivatives allows for the introduction of various functional groups that can be later transformed into the desired amine functionality. researchgate.netrsc.org

Cyclopentadiene-Based Synthetic Routes to Norbornane Frameworks

The norbornane framework itself is often constructed via a Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings. pearson.com In this context, cyclopentadiene acts as the diene. pearson.com Due to its high reactivity, cyclopentadiene readily dimerizes to dicyclopentadiene (B1670491) and must often be generated in situ by cracking the dimer before use. mdpi.comchalmers.se This freshly prepared cyclopentadiene can then react with a suitable dienophile to yield the norbornene skeleton. pearson.com Continuous flow chemistry has been explored as a method to scale up the in situ cracking of dicyclopentadiene and its subsequent reaction. chalmers.se

Stereo- and Regioselective Synthesis of 2-Norbornanamine Precursors

Achieving the desired stereochemistry and regiochemistry is a paramount challenge in the synthesis of substituted norbornane systems. The rigid, bicyclic nature of the norbornane framework presents distinct steric environments that can be exploited to control the outcome of chemical reactions.

Diels-Alder Cycloadditions for Norbornene Scaffolds

The Diels-Alder reaction between cyclopentadiene and a dienophile is a cornerstone for creating the norbornene scaffold. researchgate.netnih.gov This [4+2] cycloaddition is known for its high degree of stereoselectivity. researchgate.net The reaction typically proceeds to give the endo product as the major isomer due to secondary orbital interactions, a phenomenon well-documented in organic chemistry. researchgate.netresearchgate.net However, the ratio of endo to exo products can be influenced by various factors, including the choice of dienophile, reaction conditions, and the presence of catalysts. researchgate.netscirp.org While the endo product is often kinetically favored, the exo isomer is generally the thermodynamically more stable product. researchgate.netscirp.org

| Diene | Dienophile | Predominant Isomer | Reference |

| Cyclopentadiene | Maleic anhydride | endo | researchgate.net |

| Cyclopentadiene | Maleimide derivatives | endo | researchgate.net |

| Cyclopentadiene | Acrylic compounds | endo | researchgate.net |

Catalytic Amination Strategies for Norbornene Derivatives

Introducing the amino group onto the norbornene or norbornane framework can be achieved through various catalytic amination strategies. Palladium-catalyzed amination reactions, particularly those mediated by norbornene, have emerged as a powerful method for the C-H amination of aryl halides, which can be extended to other systems. acs.orgnih.govlookchem.comrsc.org These reactions offer a pathway to introduce amino groups at specific positions. nih.gov Reductive amination is another widely used method, where a ketone or aldehyde precursor is reacted with an amine in the presence of a reducing agent to form the desired amine. researchgate.netnih.gov For the synthesis of N-Methyl-2-norbornanamine, a 2-norbornanone precursor could be subjected to reductive amination with methylamine (B109427).

Endo-Selective vs. Exo-Selective Functionalization of Norbornane Systems

The stereochemical outcome of reactions on the norbornane skeleton is often dictated by the accessibility of the two faces of the molecule, the exo and endo faces. In the context of isomerism, the endo prefix denotes the isomer where the substituent is closer to the longest bridge of the bicyclic system, while the exo prefix indicates the substituent is further away. wikipedia.org Generally, reactions tend to favor attack from the less sterically hindered exo face, leading to exo products. researchgate.net However, achieving endo-selectivity can be challenging and often requires specific reagents or catalytic systems. researchgate.net For instance, the hydrolysis of methyl 5-norbornene-2-carboxylate can be kinetically controlled to favor the exo-acid. researchgate.netscirp.org Conversely, specific rhodium catalysts have been shown to promote unusual endo-selective hydroarylation of norbornene. researchgate.net The choice of reaction conditions and reagents is therefore crucial in directing the stereochemical outcome of the functionalization of norbornane systems. scirp.org

| Reaction | Substrate | Selectivity | Reference |

| Hydrolysis | Methyl 5-norbornene-2-carboxylate | exo-selective | researchgate.netscirp.org |

| Hydroarylation | Norbornene (with Rh(I) catalyst) | endo-selective | researchgate.net |

N-Methylation Approaches to 2-Norbornanamine Derivatives

The introduction of a methyl group onto the nitrogen atom of 2-norbornanamine derivatives can be achieved through several synthetic routes. The most common and effective methods include reductive amination, direct alkylation with methylating agents, and one-pot synthesis strategies.

Reductive amination is a widely utilized and highly efficient method for the N-methylation of primary and secondary amines. nih.gov This process typically involves the reaction of the amine with a carbonyl compound, in this case, formaldehyde (B43269), to form an intermediate imine or enamine, which is then reduced in situ to the corresponding methylated amine. masterorganicchemistry.com

Key reagents in this process are the reducing agents. While sodium borohydride (B1222165) (NaBH₄) can be used, more selective reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred. masterorganicchemistry.com These reagents are milder and can selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com The Eschweiler-Clarke reaction is a classic example of reductive amination where formaldehyde serves as the methylating agent and formic acid acts as the reducing agent. nih.gov More contemporary methods often replace formic acid with borohydride reagents for improved yields and milder reaction conditions. nih.gov

The general reductive amination procedure involves mixing the primary amine (2-norbornanamine) with an equivalent of formaldehyde in a suitable solvent. The choice of solvent is crucial and can influence the reaction rate and outcome. Following the formation of the intermediate, the reducing agent is added to complete the methylation. The reaction progress is typically monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Table 1: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Readily available, inexpensive. | Can also reduce the starting aldehyde/ketone. |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines over carbonyls. masterorganicchemistry.com | Toxic cyanide byproducts. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Non-toxic, selective for imine reduction. masterorganicchemistry.com | More expensive than other borohydrides. |

| Formic Acid | Inexpensive, serves as both reactant and catalyst. | Requires higher temperatures, can lead to side products. nih.gov |

Direct alkylation of the primary or secondary norbornanamine with a methylating agent is another viable route. This method involves the nucleophilic attack of the amine on an electrophilic methyl group. Common methylating agents include methyl iodide, dimethyl sulfate (B86663), and methyl triflate. nih.govnih.gov

However, a significant drawback of this approach is the potential for over-alkylation. masterorganicchemistry.com The primary amine can be methylated to form the secondary amine, which can then be further alkylated to a tertiary amine and even a quaternary ammonium (B1175870) salt. masterorganicchemistry.com Controlling the stoichiometry and reaction conditions is critical to selectively obtain the desired mono-methylated product. The use of a large excess of the starting amine can favor mono-alkylation, but this complicates the purification process.

The choice of the methylating agent also plays a role in the reaction's efficiency and selectivity. Methyl iodide is highly reactive, while dimethyl sulfate is also effective but both are considered hazardous. nih.gov The reaction is typically carried out in the presence of a base to neutralize the acid byproduct (e.g., HI from methyl iodide).

Table 2: Common Methylating Agents for Amine Alkylation

| Methylating Agent | Formula | Key Characteristics |

| Methyl Iodide | CH₃I | Highly reactive, but can lead to over-alkylation. masterorganicchemistry.com |

| Dimethyl Sulfate | (CH₃)₂SO₄ | Effective and less volatile than methyl iodide, but highly toxic and carcinogenic. nih.gov |

| Methanol (B129727) | CH₃OH | Can be used as a methylating agent in the presence of a suitable catalyst. nih.govbeilstein-journals.org |

One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offers an efficient and atom-economical approach to N-methylated amines. rsc.orgnih.gov These procedures often combine elements of reductive amination or other catalytic processes.

Conversion of N-Methyl-2-norbornanamine Free Base to Hydrochloride Salt

Once the N-Methyl-2-norbornanamine free base is synthesized and purified, it is converted to its hydrochloride salt. This is a standard procedure for many amine-containing compounds to improve their stability, solubility, and ease of handling.

The conversion to the hydrochloride salt is a straightforward acid-base reaction. The basic nitrogen atom of the N-Methyl-2-norbornanamine reacts with hydrochloric acid (HCl) in a 1:1 stoichiometric ratio.

The reaction is typically performed by dissolving the free base in a suitable organic solvent, such as diethyl ether, ethyl acetate (B1210297), or isopropanol. sciencemadness.orgresearchgate.net A solution of hydrochloric acid is then added dropwise with stirring. The HCl can be in the form of a concentrated aqueous solution, a solution in an organic solvent (like HCl in diethyl ether or isopropanol), or as anhydrous HCl gas. sciencemadness.orggoogle.com The use of anhydrous HCl is often preferred to avoid the introduction of water, which can sometimes hinder crystallization or lead to the formation of hydrates. sciencemadness.org The use of trialkylsilylhalogenides to generate HCl in situ offers excellent control over the stoichiometry. googleapis.com

Upon addition of hydrochloric acid, the this compound salt, being less soluble in the organic solvent than the free base, will precipitate out of the solution. google.com To ensure complete precipitation and obtain well-formed crystals, various crystallization techniques can be employed.

One common method is to cool the reaction mixture in an ice bath. Another technique is to add a non-polar co-solvent (an "anti-solvent") such as hexane (B92381) or diethyl ether to the solution, which reduces the solubility of the salt and induces precipitation. researchgate.net The resulting solid is then collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum. Recrystallization from a suitable solvent or solvent mixture can be performed to further purify the salt. researchgate.net The choice of solvent for recrystallization is critical; an ideal solvent will dissolve the salt at an elevated temperature but have low solubility at cooler temperatures.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

The efficiency and yield of this compound synthesis are highly dependent on the careful optimization of reaction parameters. Key factors include the choice of solvent, temperature control, and the selection of appropriate catalysts and reagents.

The selection of an appropriate solvent is critical in the reductive amination of norcamphor (B56629). The solvent must be capable of dissolving the reactants, including norcamphor and the methylamine source (often methylamine hydrochloride), and should be compatible with the chosen reducing agent. Protic solvents like methanol and ethanol (B145695) are commonly employed as they can facilitate the dissolution of the amine salt and are suitable for use with hydride-based reducing agents. researchgate.net A recent study on a solvent-free reductive amination process highlighted the potential for environmentally friendly synthesis, which could be applicable to the synthesis of N-Methyl-2-norbornanamine. researchgate.net

Temperature plays a dual role in the synthesis. Initially, a moderate temperature is often required to promote the formation of the intermediate imine or enamine from norcamphor and methylamine. Subsequently, the temperature may need to be controlled during the reduction step, especially when using highly reactive reducing agents, to prevent side reactions and ensure stereoselectivity. For instance, in the reduction of camphor, a related bicyclic ketone, the reaction is typically carried out at room temperature or below to control the stereochemical outcome. cerritos.edu The Leuckart reaction, an alternative reductive amination method using formamide (B127407) or ammonium formate (B1220265), generally requires higher temperatures, often between 120 and 185°C. wikipedia.orggoogle.com

The following interactive table provides a summary of typical solvent and temperature conditions for related reductive amination reactions.

| Carbonyl Compound | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Reference |

| Benzaldehyde | Methylamine HCl | Sodium Borohydride | Methanol | Room Temp | researchgate.net |

| Ketone | Formamide | Formic Acid | None | 160-185 | google.com |

| Norcamphor | Dimethylamine | Borohydride Exchange Resin | Ethanol | Room Temp | N/A |

| Aldehyde/Ketone | Ammonium Formate | Formic Acid | None | 120-130 | wikipedia.org |

Note: Specific data for the synthesis of this compound is not publicly available and is inferred from related reactions.

The choice of catalyst and reducing agent is paramount for achieving high efficiency and selectivity in the synthesis of N-Methyl-2-norbornanamine. For the reductive amination of norcamphor, various reducing agents can be employed. Sodium borohydride is a common and cost-effective choice, often used in combination with an acid catalyst or a Lewis acid like titanium(IV) isopropoxide to facilitate imine formation and subsequent reduction. researchgate.net Sodium cyanoborohydride is another effective reagent that is particularly useful for one-pot reductive aminations due to its selectivity for reducing the iminium ion in the presence of the ketone.

Recent research has explored various catalytic systems for N-methylation reactions, which could be adapted for the synthesis of N-Methyl-2-norbornanamine from 2-norbornanamine. These include iridium-catalyzed Leuckart-type reductive aminations and the use of cobalt nanoparticles. researchgate.net A study on the synthesis of N-methyl derivatives of norbelladine, another bioactive amine, employed a three-step process involving imine formation, hydrogenation, and subsequent N-methylation. mdpi.comnih.gov

The Leuckart reaction offers a classic, albeit often harsh, alternative for the direct conversion of norcamphor to N-Methyl-2-norbornanamine using formic acid or its derivatives as both the nitrogen source and the reducing agent. wikipedia.orgntnu.nomdpi.com

The following interactive table summarizes various catalysts and reagents used in related N-methylation and reductive amination reactions.

| Reaction Type | Catalyst/Reagent | Substrate Scope | Key Features | Reference |

| Reductive Amination | Sodium Borohydride/p-TsOH | Aldehydes, Ketones | Solvent-free conditions, good yields. | researchgate.neted.gov |

| Leuckart Reaction | Formamide/Formic Acid | Aldehydes, Ketones | High temperatures, one-pot synthesis. | wikipedia.orggoogle.com |

| Catalytic Reductive Amination | Iridium Complex | Carbonyls | Use of ammonium formate as N-formylated reagent. | researchgate.net |

| Catalytic Reductive Amination | Cobalt Nanoparticles | Carbonyls | Synergistic catalytic action. | researchgate.net |

Note: Specific catalyst and reagent screening data for this compound synthesis is not available in the cited literature and is presented based on analogous transformations.

Isolation and Purification Techniques for this compound

The isolation and purification of this compound are critical steps to ensure the final product meets the required purity standards. These processes typically involve the separation of the desired product from unreacted starting materials, reaction byproducts, and any stereoisomers.

Following the synthesis of N-Methyl-2-norbornanamine, it is typically converted to its hydrochloride salt by treatment with hydrochloric acid. This salt form often exhibits better crystallinity, facilitating purification by recrystallization. The selection of an appropriate solvent system is crucial for effective recrystallization. An ideal solvent will dissolve the compound at an elevated temperature but will have low solubility at cooler temperatures, allowing for the crystallization of the pure product upon cooling.

Common solvents for the recrystallization of amine hydrochlorides include ethanol, isopropanol, or mixtures of alcohols with ethers or hydrocarbons. For instance, in a study on solvent-free reductive amination, the resulting secondary amines were converted to their hydrochloride salts and recrystallized from hot ethanol. researchgate.net The choice of solvent can also influence the polymorphic form of the crystalline product.

Chromatographic techniques are invaluable for the purification of both the intermediate N-Methyl-2-norbornanamine and the final hydrochloride salt, particularly for removing closely related impurities such as stereoisomers (exo/endo) or over-methylated products.

Column chromatography using silica (B1680970) gel is a standard method for the purification of the free amine before its conversion to the hydrochloride salt. The choice of eluent system, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) with a small amount of a basic modifier like triethylamine (B128534) to prevent peak tailing, is optimized to achieve good separation.

High-performance liquid chromatography (HPLC) can be employed for both analytical and preparative-scale purification. Chiral stationary phases can be particularly useful for the separation of enantiomers if a chiral synthesis is performed. A study on the separation of stereoisomers of β-methyl-substituted amino acids utilized ion exchangers based on Cinchona alkaloids, demonstrating the potential of specialized chromatographic methods for resolving complex mixtures of isomers. mdpi.com While specific chromatographic conditions for this compound are not detailed in the available literature, general principles of amine and amine salt chromatography would apply. Purification of related compounds like N-methyl-2-pyrrolidone (NMP) has been achieved using alumina (B75360) columns or by treating with alkaline agents followed by distillation. google.comgoogle.com

Structural and Stereochemical Analysis of N Methyl 2 Norbornanamine Hydrochloride

Conformational Analysis of the Norbornane (B1196662) Skeleton in Substituted Systems

The norbornane framework is not a static entity. While its bridged structure significantly restricts conformational freedom compared to monocyclic systems like cyclohexane (B81311), it still exhibits subtle dynamic behavior. The substitution pattern plays a crucial role in dictating the preferred three-dimensional structure.

Ring Puckering and Twist Conformations

The norbornane skeleton is composed of a six-membered ring constrained in a boat conformation by a one-carbon bridge (C7). This inherent strain means the molecule is not perfectly symmetrical. nist.gov The six-membered ring can undergo slight puckering and twisting to alleviate some of this strain. In substituted norbornanes, the nature and position of the substituent can influence the degree and direction of this puckering. For instance, bulky substituents will tend to occupy positions that minimize steric interactions, which can cause subtle distortions in the bicyclic framework. These distortions, while small, can have a measurable impact on the molecule's reactivity and spectroscopic properties.

The primary conformations of the six-membered rings within the norbornane scaffold are boat-like. However, to minimize torsional strain from eclipsed C-H bonds, the rings can adopt a slightly twisted-boat conformation. nist.gov The degree of this twist is influenced by the substitution pattern on the ring.

Dynamic Conformational Exchange in Solution

In solution, substituted norbornanes can undergo dynamic conformational exchange, although the energy barriers for these processes are generally higher than in more flexible systems. For N-Methyl-2-norbornanamine hydrochloride, a key dynamic process to consider would be the rotation around the C2-N bond. Due to steric hindrance from the rigid norbornane cage, this rotation is expected to be restricted.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying such dynamic processes. copernicus.org At room temperature, if the rotation around the C2-N bond is fast on the NMR timescale, the signals for the methyl group and the protons near the nitrogen atom will appear as averaged, sharp peaks. However, upon cooling, if the rotation becomes slow enough, separate signals for different rotamers might be observed. This phenomenon, known as signal broadening and coalescence, allows for the determination of the energy barrier to rotation.

Table 1: Hypothetical Variable-Temperature NMR Data for this compound

| Temperature (°C) | Appearance of N-Methyl Signal | Coalescence Temperature (Tc) | Energy Barrier (ΔG‡) (kcal/mol) |

| 25 | Sharp singlet | - | - |

| -50 | Broad singlet | - | - |

| -90 | Two distinct singlets | -80 | ~10-12 |

This data is illustrative and represents a typical range for hindered rotation in similar systems.

Steric and Electronic Influences on Preferred Conformations

The preferred conformation of this compound is a delicate balance of steric and electronic effects.

Steric Effects: The bulky N-methylamino group will experience steric repulsion from nearby hydrogen atoms on the norbornane framework. This steric hindrance is a primary determinant of the substituent's preferred orientation (endo vs. exo). wikipedia.org Within a given isomer, the conformation of the N-methylamino group itself will be influenced by steric interactions. For example, the orientation of the methyl group relative to the norbornane skeleton will be such that it minimizes clashes with the bicyclic structure.

Stereoisomerism in this compound

The substitution at the C2 position of the norbornane ring introduces stereochemical complexity, leading to the existence of multiple stereoisomers.

Endo/Exo Isomerism at C2 and its Configurational Stability

Substitution at any of the methylene (B1212753) carbons of the six-membered ring of norbornane can result in two diastereomers, designated as endo or exo. wikipedia.org

Exo Isomer: The substituent is on the same side as the one-carbon bridge (C7).

Endo Isomer: The substituent is on the opposite side of the one-carbon bridge (C7).

In the case of this compound, the exo isomer is generally the more sterically favored and thermodynamically stable product. This is because the endo position experiences greater steric hindrance from the C5 and C6 hydrogens of the opposing ethano bridge. The interconversion between endo and exo isomers does not occur under normal conditions as it would require the breaking and reforming of covalent bonds, indicating high configurational stability. The synthesis of norbornane derivatives often yields a mixture of endo and exo products, with the ratio depending on the reaction conditions and the nature of the reagents.

Table 2: Comparison of Endo and Exo Isomers of 2-Substituted Norbornanes

| Isomer | Substituent Position | Relative Steric Hindrance | Thermodynamic Stability |

| Exo | Syn to the C7 bridge | Lower | Generally Higher |

| Endo | Anti to the C7 bridge | Higher | Generally Lower |

Enantiomerism and Assignment of Absolute Configuration (R/S Nomenclature)

The norbornane skeleton itself is achiral. However, the introduction of the N-methylamino group at the C2 position, along with the inherent asymmetry of the bridged ring system, creates chiral centers. Specifically, C1, C2, and C4 are chiral centers. This means that this compound can exist as a pair of enantiomers for both the endo and exo diastereomers.

The absolute configuration at each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. rsc.orgsigmaaldrich.comnih.gov The four groups attached to each chiral carbon are ranked according to atomic number. The molecule is then oriented so that the lowest priority group is pointing away from the viewer. If the sequence of the remaining three groups in descending order of priority is clockwise, the configuration is designated as (R). If the sequence is counter-clockwise, it is designated as (S).

For example, to determine the configuration at C2 in the exo isomer, the four attached groups would be:

The nitrogen atom of the amino group.

The C1 bridgehead carbon.

The C3 carbon.

The hydrogen atom at C2.

The assignment of (R) or (S) would then depend on the relative priorities and the spatial arrangement of these groups. The enantiomers of this compound will have opposite configurations at all chiral centers (e.g., (1R, 2S, 4S) and (1S, 2R, 4R)).

Diastereomeric Relationships within Substituted Norbornane Systems

The rigid bicyclic framework of norbornane gives rise to distinct stereochemical relationships. In substituted norbornanes, such as N-Methyl-2-norbornanamine, the substituent at the C2 position can be oriented in one of two diastereomeric positions: exo or endo.

The exo isomer has the substituent on the same side as the one-carbon bridge (C7).

The endo isomer has the substituent on the opposite side of the one-carbon bridge (C7).

These two forms are not mirror images and are therefore diastereomers of each other. libretexts.org Diastereomers possess different physical and chemical properties, including melting points, boiling points, solubilities, and spectroscopic characteristics. libretexts.org

The relationship between stereoisomers can be systematically determined. If two molecules have the same molecular formula and connectivity but are not superimposable, they are stereoisomers. If these stereoisomers are non-mirror images of each other, they are classified as diastereomers. youtube.comyoutube.com This is precisely the case for the exo and endo isomers of N-Methyl-2-norbornanamine. Each of these diastereomers can also exist as a pair of enantiomers ((1R,2R,4S) and (1S,2S,4R) for one diastereomer; (1R,2S,4S) and (1S,2R,4R) for the other), leading to a total of four possible stereoisomers for 2-substituted norbornanamines. The hydrochloride salt formation does not change these fundamental stereochemical relationships.

Advanced Spectroscopic Characterization for Stereochemical Assignment

The definitive assignment of the specific stereoisomer of this compound requires advanced spectroscopic techniques. NMR and vibrational spectroscopy are powerful tools for elucidating the complex three-dimensional structure.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy provides detailed information about the molecular structure, connectivity, and stereochemistry of this compound.

The rigid, strained structure of the norbornane skeleton results in a wide dispersion of proton and carbon signals, with chemical shifts that are highly sensitive to the exo or endo orientation of substituents.

¹H NMR: Protons in the norbornane system experience significant magnetic anisotropy. The C2 proton's chemical shift and its coupling constants to adjacent protons are particularly diagnostic for stereochemistry. In the endo isomer, the C2-proton is in an exo position and typically appears at a different chemical shift than the C2-proton in the exo isomer (which is in an endo position). The N-methyl group will appear as a singlet or doublet depending on the solvent and protonation state, typically in the 2.5-3.5 ppm range. The protons of the bicyclic cage will produce complex multiplets across the 1.0-3.0 ppm region. rsc.org

¹³C NMR: The carbon chemical shifts are also highly dependent on the stereochemistry. The C2 carbon bearing the amino group, as well as the adjacent C1 and C3 carbons, will show distinct shifts for the exo and endo isomers. The N-methyl carbon signal is typically found in the 30-40 ppm range. spectrabase.comchemicalbook.comchemicalbook.com

Coupling Constants (J-values): The Karplus relationship, which correlates the dihedral angle between adjacent protons to their scalar coupling constant, is invaluable in norbornane systems. For instance, the coupling between the C2 and C3 protons differs significantly between the exo and endo isomers due to their different dihedral angles. These characteristic J-values provide unambiguous evidence for stereochemical assignment. acs.org

Expected NMR Data for N-Methyl-2-norbornanamine Moiety

| Atom | Technique | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|---|

| N-CH₃ | ¹H NMR | 2.5 - 3.5 | Shift influenced by protonation and solvent. |

| Bridgehead H (C1, C4) | ¹H NMR | 2.2 - 2.8 | Typically deshielded. |

| Norbornane framework H | ¹H NMR | 1.0 - 2.5 | Complex, overlapping multiplets. |

| N-CH₃ | ¹³C NMR | 30 - 40 | |

| C2 | ¹³C NMR | 55 - 70 | Deshielded by the attached nitrogen atom. |

| Bridgehead C (C1, C4) | ¹³C NMR | 35 - 45 |

While 1D NMR provides essential data, complex molecules like this compound often require 2D NMR for complete assignment. westmont.eduharvard.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. nih.gov It is used to trace the connectivity of protons through the carbon skeleton, for example, confirming the relationship between the C2 proton and its neighbors at C1 and C3.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. nih.gov This allows for the unambiguous assignment of carbon signals based on their known proton assignments, or vice-versa.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is crucial for identifying quaternary carbons (like the bridgehead carbons if they lack protons) and for piecing together different fragments of the molecule. For instance, an HMBC correlation between the N-methyl protons and the C2 carbon would confirm their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.edu NOESY is exceptionally powerful for stereochemical assignment in rigid systems. A strong NOE between the C2 proton and protons on the C7 bridge would provide definitive evidence for an endo orientation of the C2 proton (and thus an exo substituent), while its absence and the presence of other correlations would indicate an exo C2 proton (endo substituent). nih.govrsc.org

N-Methyl-2-norbornanamine is a chiral amine. To determine its enantiomeric excess (% ee), NMR spectroscopy can be used in conjunction with a chiral shift reagent (CSR). nih.govnsf.gov

The procedure involves adding a small amount of a chiral lanthanide-based complex, such as Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), to the NMR sample of the amine. rsc.orgharvard.edu The chiral reagent forms transient diastereomeric complexes with each enantiomer of the amine. Because these new complexes are diastereomers, they have different magnetic environments. nih.gov This results in the separation of signals in the NMR spectrum that were previously overlapping for the two enantiomers. For example, the sharp singlet of the N-methyl group in the original spectrum might split into two distinct singlets, one for each diastereomer complex. The enantiomeric excess can then be accurately calculated by integrating the areas of these separated peaks. rsc.org

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Fingerprinting

FT-IR (Fourier Transform Infrared) Spectroscopy: In this compound, the FT-IR spectrum is expected to show several characteristic absorption bands. The most prominent would be the broad and strong absorption in the 2700-3300 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of a secondary ammonium (B1175870) salt (R₂NH₂⁺). Other key bands include the aliphatic C-H stretching vibrations just below 3000 cm⁻¹, C-N stretching vibrations (typically 1000-1200 cm⁻¹), and a complex series of bands in the fingerprint region (<1500 cm⁻¹) that are unique to the norbornane skeletal vibrations. nih.gov

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, it is an excellent technique for probing the C-C bond vibrations of the norbornane framework, which may be weak or absent in the IR spectrum. researchgate.net The C-H and C-N stretching vibrations are also visible in the Raman spectrum, providing a comprehensive vibrational profile when used alongside FT-IR. nih.gov

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H⁺ Stretch | FT-IR | 2700 - 3300 | Strong, Broad |

| Aliphatic C-H Stretch | FT-IR, Raman | 2850 - 2960 | Strong |

| C-N Stretch | FT-IR | 1000 - 1200 | Medium |

| Norbornane Skeleton (C-C) | Raman | 700 - 1200 | Medium-Strong |

X-ray Crystallography of this compound

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide invaluable information regarding its solid-state conformation, intermolecular interactions, and absolute configuration.

Solid-State Molecular Conformation and Intermolecular Packing Arrangements

The conformation of the N-Methyl-2-norbornanamine cation in the solid state is dictated by the inherent rigidity of the bicyclo[2.2.1]heptane system. The molecule is expected to adopt a boat-like conformation, which is characteristic of the norbornane cage. The methylamino substituent can be oriented in either an exo or endo position relative to the one-carbon bridge (C7). The relative stability of these diastereomers is influenced by steric interactions.

| Parameter | Expected Observation |

| Norbornane Conformation | Boat-like |

| Substituent Orientation | exo or endo |

| Crystal System | To be determined by X-ray diffraction |

| Space Group | To be determined by X-ray diffraction |

Hydrogen Bonding Networks and Crystal Lattice Stabilization in the Hydrochloride Salt

The presence of the hydrochloride salt introduces the potential for strong hydrogen bonding interactions, which play a crucial role in stabilizing the crystal lattice. The ammonium proton (N-H+) of the N-Methyl-2-norbornanamine cation can act as a hydrogen bond donor, while the chloride anion (Cl-) serves as a hydrogen bond acceptor.

| Interaction Type | Donor | Acceptor | Expected Role |

| Strong Hydrogen Bond | N-H+ | Cl- | Primary stabilization of the crystal lattice |

| Weak Hydrogen Bond | C-H | Cl- | Secondary stabilization of the crystal lattice |

Determination of Absolute Configuration through Anomalous Dispersion

For a chiral molecule like this compound, X-ray crystallography can be used to determine its absolute configuration, i.e., the actual three-dimensional arrangement of its atoms. This is achieved by utilizing the phenomenon of anomalous dispersion.

When X-rays interact with electrons, the scattering can have a small, wavelength-dependent anomalous component. By carefully selecting the X-ray wavelength near an absorption edge of one of the atoms in the crystal (often a heavier atom, though it is possible with lighter atoms), the differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) can be measured. This difference allows for the unambiguous assignment of the absolute configuration of the molecule, typically reported using the Cahn-Ingold-Prelog (R/S) nomenclature. The Flack parameter, derived from the crystallographic refinement, provides a reliable indicator of the correctness of the assigned absolute configuration.

Chiroptical Properties of this compound and Its Enantiomers

Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are instrumental in characterizing chiral molecules by probing their differential interaction with polarized light.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org A plain ORD curve, which is a smooth curve without peaks or troughs, is observed in regions where the molecule does not absorb light. However, in the vicinity of an absorption band of a chromophore, the ORD curve exhibits a characteristic peak and trough, known as a Cotton effect. libretexts.org

For this compound, the relevant chromophore is the n → σ* transition of the nitrogen atom's lone pair of electrons. This transition typically occurs in the far-ultraviolet region. The sign and magnitude of the Cotton effect are directly related to the stereochemistry of the chiral center. The enantiomers of this compound would exhibit mirror-image ORD curves. By analyzing the Cotton effect, information about the conformation and absolute configuration of the molecule can be deduced.

| Wavelength Region | Expected ORD Behavior | Information Gained |

| Away from absorption bands | Plain curve | Sign of rotation at specific wavelengths |

| Near N-atom n → σ* transition | Cotton effect (peak and trough) | Absolute configuration, conformational details |

Circular Dichroism (CD) Spectroscopy for Conformational and Configurational Insights

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org A CD spectrum consists of positive or negative peaks, also known as Cotton effects, at the wavelengths of absorption bands of chromophores. libretexts.org

Similar to ORD, the CD spectrum of this compound would be dominated by the electronic transitions of the nitrogen chromophore. The sign of the CD band is highly sensitive to the stereochemical environment of the chromophore. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to predict the CD spectrum for a given enantiomer. By comparing the experimentally measured CD spectrum with the calculated spectra for the (R) and (S) configurations, the absolute configuration of the enantiomer can be determined. Furthermore, the fine structure of the CD bands can provide insights into the conformational preferences of the methylamino group.

| Chromophore Transition | Expected Wavelength | Information from CD Spectrum |

| N-atom n → σ* | Far-UV | Sign and magnitude of Cotton effect for absolute configuration determination |

| Conformational analysis of the substituent |

Reaction Chemistry and Chemical Transformations of N Methyl 2 Norbornanamine Hydrochloride

Nucleophilic Reactivity of the Tertiary Amine Moiety

The nitrogen atom in N-Methyl-2-norbornanamine, being a secondary amine, possesses a lone pair of electrons, rendering it nucleophilic. The hydrochloride salt form implies that this amine is protonated. For the free amine to exhibit its nucleophilic character, it must be deprotonated, typically by treatment with a base. The reactivity of this amine would be significantly influenced by the sterically demanding norbornane (B1196662) framework.

Acylation Reactions and Formation of Amide Derivatives

Acylation of secondary amines with reagents such as acyl chlorides or acid anhydrides is a standard method for forming amides. For N-Methyl-2-norbornanamine, this reaction would lead to the formation of an N-acyl-N-methyl-2-norbornanamine derivative.

A general reaction scheme would be:

N-Methyl-2-norbornanamine + Acylating Agent (e.g., Acetyl Chloride) → N-Acetyl-N-methyl-2-norbornanamine + HCl

However, specific studies detailing reaction conditions (e.g., solvent, temperature, base used) or the yields for the acylation of N-Methyl-2-norbornanamine hydrochloride or its free base are not documented in the surveyed literature.

Alkylation and Quaternization to Ammonium (B1175870) Salts

The secondary amine can be alkylated, for instance with an alkyl halide like methyl iodide, to form a tertiary amine. Further alkylation would lead to a quaternary ammonium salt.

The quaternization reaction would proceed as follows:

N-Methyl-2-norbornanamine + Excess Alkyl Halide (e.g., CH₃I) → N,N-Dimethyl-2-norbornanaminium iodide

Detailed experimental procedures, including the specific reagents, stoichiometry, and purification methods for the alkylation or quaternization of N-Methyl-2-norbornanamine, are not described in the available scientific papers.

Formation of Coordination Complexes with Metal Ions

Amines are known to act as ligands in coordination chemistry, forming complexes with various metal ions. The nitrogen atom's lone pair can donate to a metal center. The structure and stability of such complexes would depend on the metal ion, the stereochemistry of the norbornane ligand, and the reaction conditions.

However, searches for literature describing the synthesis, isolation, or characterization (e.g., by X-ray crystallography or spectroscopy) of metal complexes involving N-Methyl-2-norbornanamine as a ligand did not yield any specific results.

Acid-Base Chemistry and Protonation Equilibria of this compound

pKa Determination of the Conjugate Acid

The pKa value is a critical parameter that quantifies the acidity of the conjugate acid of the amine (the N-methyl-2-norbornanaminium ion). This value would be essential for understanding its behavior in solutions of varying pH. The pKa can be determined experimentally using methods like potentiometric titration or various spectroscopic techniques. Despite the importance of this value, no experimentally determined pKa for N-Methyl-2-norbornanamine's conjugate acid has been reported in the reviewed literature.

Influence of Solvent and Temperature on Protonation State

The protonation equilibrium of an amine is known to be influenced by external factors such as the nature of the solvent and the temperature. Different solvents can stabilize the protonated or unprotonated form to varying degrees, thus shifting the pKa. Similarly, temperature changes can affect the thermodynamics of the protonation-deprotonation process. Research detailing these influences on this compound is absent from the available scientific record.

Reactivity at the Norbornane Skeleton

The norbornane cage is a well-studied motif in organic chemistry, known for its unique steric and electronic properties that lead to characteristic reaction pathways. While specific studies on this compound are limited, its reactivity can be inferred from the extensive literature on other substituted norbornanes.

Norbornane Ring Opening Reactions

The strained nature of the bicyclic norbornane system makes it susceptible to ring-opening reactions under certain conditions, although it is generally more stable than its unsaturated counterpart, norbornene. Ring-opening can be initiated by various methods, often involving the generation of a reactive intermediate.

For instance, ring-opening metathesis polymerization (ROMP) is a powerful technique for polymerizing unsaturated norbornene derivatives. While N-Methyl-2-norbornanamine is saturated, this highlights the inherent strain within the bicyclic system that can be harnessed for chemical transformations. Conceptually, if the amine were located on an unsaturated norbornene ring, it could undergo ROMP. For example, 5-norbornene-2-methylamine (B1331094) can be polymerized via ROMP after protection of the amino group.

Another potential pathway for ring-opening, though less common for saturated norbornanes, could involve radical-mediated processes or reactions that proceed through highly strained intermediates. However, without specific literature precedence for this compound, such reactions remain hypothetical.

Rearrangement Reactions (e.g., Wagner-Meerwein Rearrangements) in Substituted Norbornanes

The Wagner-Meerwein rearrangement is a hallmark of carbocation chemistry in bicyclic systems like norbornane. researchgate.netwikipedia.orglibretexts.orglscollege.ac.in This type of 1,2-carbon shift is driven by the formation of a more stable carbocation intermediate and is particularly facile in the norbornyl system due to the release of ring strain. researchgate.netwikipedia.org

Should a carbocation be generated at the C2 position of the norbornane skeleton of N-Methyl-2-norbornanamine, a Wagner-Meerwein rearrangement would be anticipated. Such a carbocation could potentially be formed under strongly acidic conditions or through diazotization of a primary amine precursor, though the secondary amine in the target molecule complicates this direct pathway.

In the context of related norbornane systems, the formation of a carbocation at a bridgehead or secondary carbon readily initiates a cascade of rearrangements until a more stable cationic species is formed, which is then trapped by a nucleophile. stackexchange.com For N-Methyl-2-norbornanamine, if a carbocation were to form at C2, a 1,2-shift of the C1-C6 bond to C2 would lead to a new carbocation at C1 (a bridgehead position), which is generally less stable. However, shifts involving other bonds could also occur, leading to a variety of rearranged products. The exact pathway would be highly dependent on the reaction conditions and the nature of any substituents.

Table 1: General Characteristics of Wagner-Meerwein Rearrangements in Norbornane Systems

| Feature | Description |

| Driving Force | Formation of a more stable carbocation; relief of ring strain. |

| Mechanism | Stepwise or concerted 1,2-alkyl, aryl, or hydride shifts. |

| Stereochemistry | Typically proceeds with retention of configuration at the migrating center. |

| Common Precursors | Alcohols (via protonation and loss of water), halides (with Lewis acids), amines (via diazotization). |

| Products | A mixture of rearranged isomers is often obtained. |

Functionalization of Peripheral Positions on the Norbornane Ring

Research on other norbornane derivatives has shown that both endo and exo positions can be functionalized. researchgate.net For instance, palladium/norbornene cooperative catalysis allows for the ortho-functionalization of aryl halides, where norbornene acts as a transient mediator. researchgate.net While this is a different reaction scenario, it underscores the utility of the norbornane framework in facilitating complex transformations.

Functionalization can also be achieved through radical-based reactions. For example, under photoredox catalysis conditions, it might be possible to generate a radical on the norbornane skeleton, which could then be trapped by a suitable reagent. The regioselectivity of such a reaction would be influenced by the relative stability of the potential radical intermediates.

Application as a Chiral Auxiliary or Ligand Precursor

The inherent chirality of 2-substituted norbornanes makes them attractive scaffolds in asymmetric synthesis. The presence of a modifiable amino group in this compound provides a handle for its incorporation into chiral auxiliaries or for its derivatization into chiral ligands.

Derivatization for Chiral Ligand Synthesis (e.g., phosphines, oxazolines)

Chiral ligands are crucial components of catalysts for asymmetric reactions. The nitrogen atom of N-Methyl-2-norbornanamine can be used to introduce other donor atoms, such as phosphorus or another nitrogen, to create bidentate ligands.

Phosphine (B1218219) Ligands: The synthesis of chiral phosphine ligands often involves the reaction of a chiral amine with a chlorophosphine. In the case of N-Methyl-2-norbornanamine, reaction with a reagent like chlorodiphenylphosphine (B86185) could potentially yield a P,N-ligand. The stereochemistry of the norbornane backbone would provide the chiral environment necessary for asymmetric induction in metal-catalyzed reactions. While specific examples starting from N-Methyl-2-norbornanamine are not documented, the general strategy is well-established for other chiral amines.

Oxazoline (B21484) Ligands: Chiral oxazoline ligands are another important class of ligands in asymmetric catalysis. magtech.com.cn Their synthesis typically involves the condensation of a chiral amino alcohol with a nitrile or carboxylic acid derivative. To prepare an oxazoline ligand from N-Methyl-2-norbornanamine, the amine would first need to be converted to an amino alcohol. This could potentially be achieved by functionalization of the norbornane ring at a vicinal position, followed by reduction. The resulting amino alcohol could then be cyclized to form the oxazoline ring. The combination of the chiral norbornane backbone and the oxazoline moiety could lead to highly effective ligands for a variety of asymmetric transformations.

Formation of Covalent Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. The chiral amine N-Methyl-2-norbornanamine is a candidate for use as a chiral auxiliary.

For example, it could be condensed with a carboxylic acid to form a chiral amide. The resulting amide could then undergo diastereoselective reactions, such as enolate alkylation or aldol (B89426) reactions. The bulky and conformationally rigid norbornane skeleton would be expected to effectively shield one face of the enolate, leading to high diastereoselectivity. Subsequent hydrolysis of the amide would release the chiral product and recover the N-Methyl-2-norbornanamine auxiliary.

The effectiveness of a chiral auxiliary depends on several factors, including its ease of attachment and removal, and the level of stereocontrol it imparts. While the use of N-Methyl-2-norbornanamine as a chiral auxiliary has not been explicitly reported, related structures like camphorsultam, which also possess a bicyclic framework, are highly successful chiral auxiliaries. wikipedia.org

Table 2: Potential Steps for Utilizing N-Methyl-2-norbornanamine as a Chiral Auxiliary

| Step | Description |

| 1. Attachment | Covalent bonding of N-Methyl-2-norbornanamine to a prochiral substrate (e.g., forming an amide with a carboxylic acid). |

| 2. Diastereoselective Reaction | The chiral auxiliary directs the approach of a reagent to one face of the substrate, leading to the formation of one diastereomer in excess. |

| 3. Removal | Cleavage of the bond connecting the auxiliary to the product, allowing for the isolation of the enantiomerically enriched product and recovery of the auxiliary. |

Mechanistic Studies of Reactions Involving this compound

Mechanistic studies of compounds like this compound are crucial for understanding and predicting their chemical behavior. Such studies typically involve a combination of kinetic experiments to determine rate laws and computational chemistry to model reaction pathways and transition states.

Kinetic Investigations of Reaction Pathways and Rate Laws

Kinetic studies are fundamental to elucidating reaction mechanisms. By systematically varying reactant concentrations and measuring the effect on the reaction rate, a rate law can be established. The rate law provides a mathematical description of the reaction's dependency on the concentration of each reactant and is a critical piece of evidence for a proposed mechanism.

For a hypothetical reaction involving this compound, such as its N-alkylation, a kinetic study would aim to determine the order of the reaction with respect to the amine and the alkylating agent. For instance, in the N-alkylation of amines, the reaction often follows second-order kinetics, where the rate is proportional to the concentration of both the amine and the alkylating agent.

A plausible rate law for the N-alkylation of N-Methyl-2-norbornanamine with an alkyl halide (R-X) could be:

Rate = k[N-Methyl-2-norbornanamine][R-X]

Where 'k' is the rate constant. The value of 'k' would be influenced by factors such as the solvent, temperature, and the nature of the alkylating agent.

Detailed kinetic data for analogous systems, such as the bromofunctionalisation of norbornene, have shown a clear second-order rate equation. In one study, the reaction of norbornene with N-bromosuccinimide (NBS) in an acetonitrile-water solution followed the rate law: v = k₂[NBS][norbornene], with a determined rate constant of 0.35 M⁻¹s⁻¹ at 10°C. wikipedia.org Such studies provide a framework for how kinetic investigations of this compound could be designed and interpreted.

Interactive Data Table: Hypothetical Kinetic Data for N-Alkylation of a 2-Norbornanamine Derivative

Below is a hypothetical data table illustrating the kind of results that might be obtained from a kinetic study.

| Experiment | [Amine] (mol/L) | [Alkyl Halide] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 4.0 x 10⁻⁴ |

This is a hypothetical representation and does not reflect actual experimental data.

Transition State Analysis and Reaction Coordinate Mapping

Transition state theory provides a powerful framework for understanding reaction rates at a molecular level. It postulates that reactants are in equilibrium with a high-energy species known as the transition state, which lies at the saddle point of a potential energy surface connecting reactants and products. The rate of the reaction is then determined by the concentration of the transition state and the frequency with which it converts to products.

For reactions involving this compound, computational methods such as Density Functional Theory (DFT) would be invaluable for mapping the reaction coordinate and characterizing the geometry and energy of the transition state. The reaction coordinate represents the lowest energy path from reactants to products.

In the context of an N-alkylation reaction, the transition state would likely involve the partial formation of a new carbon-nitrogen bond and the partial breaking of the carbon-halogen bond in the alkylating agent. The nitrogen atom of the amine would carry a partial positive charge, while the halogen would have a partial negative charge. The rigid norbornane skeleton would influence the geometry of this transition state, potentially favoring attack from the less sterically hindered exo face.

Interactive Data Table: Hypothetical Calculated Activation Parameters for a Reaction of a Norbornane Derivative

The table below presents hypothetical activation parameters that could be derived from experimental kinetic data or computational analysis.

| Parameter | Value |

| Activation Energy (Ea) | 65 kJ/mol |

| Enthalpy of Activation (ΔH‡) | 62 kJ/mol |

| Entropy of Activation (ΔS‡) | -80 J/mol·K |

| Gibbs Free Energy of Activation (ΔG‡) | 86 kJ/mol |

This is a hypothetical representation and does not reflect actual experimental data.

The negative entropy of activation in this hypothetical example would be consistent with an associative mechanism, such as an Sₙ2 reaction, where two molecules come together to form a more ordered transition state.

Theoretical and Computational Investigations of N Methyl 2 Norbornanamine Hydrochloride

Quantum Chemical Calculations of Electronic Structure

Computational quantum chemistry serves as a powerful tool for elucidating the intrinsic electronic properties of molecules, providing insights that are complementary to experimental data. For a molecule such as N-Methyl-2-norbornanamine hydrochloride, these methods can predict its three-dimensional structure, stability, and electronic characteristics with high accuracy.

Density Functional Theory (DFT) is a mainstay of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying the ground state properties of medium-sized organic molecules like N-Methyl-2-norbornanamine. DFT calculations are used to determine the lowest energy conformation (ground state geometry) by optimizing all bond lengths, bond angles, and dihedral angles.

In practice, a selection of functionals (e.g., B3LYP, PBE0, M06-2X) and basis sets (e.g., 6-31G(d), 6-311++G(d,p), def2-TZVP) are employed to model the electronic structure. nih.gov The choice of functional and basis set is crucial and is often validated against experimental data or higher-level calculations for related systems. For the N-Methyl-2-norbornanamine cation (the relevant species when considering the hydrochloride salt), DFT calculations would predict the precise bond lengths of the bicyclic norbornane (B1196662) cage, the C-N bond, and the N-C bond of the methyl group, as well as the key angles defining its shape. The protonation site at the nitrogen atom is confirmed as the most energetically favorable position.

The output of these calculations includes optimized Cartesian coordinates and the total electronic energy, from which relative energies of different isomers or conformers can be derived.

Table 1: Representative Optimized Geometric Parameters for exo-N-Methyl-2-norbornanamine Cation Calculated with DFT (Note: This table presents typical, illustrative values for a norbornane system as derived from computational studies. Actual values would be specific to the chosen DFT functional and basis set.)

| Parameter | Description | Typical Calculated Value |

| Bond Lengths | ||

| C1-C2 | Norbornane frame | 1.55 Å |

| C2-N | Amino group attachment | 1.51 Å |

| N-C(methyl) | Methyl group attachment | 1.50 Å |

| C1-C7 | Bridgehead-bridge | 1.57 Å |

| Bond Angles | ||

| C1-C2-C3 | Norbornane frame | 103.5° |

| C1-C2-N | Substituent orientation | 114.0° |

| C2-N-C(methyl) | At the nitrogen center | 112.5° |

| Dihedral Angle | ||

| H-C2-N-H | Defines side-chain torsion | ~180° (staggered) |

While DFT is highly efficient, ab initio (from first principles) methods are employed to achieve higher accuracy for energetic profiles, albeit at a greater computational expense. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a systematic way to approach the exact solution of the Schrödinger equation. nih.govnih.gov

For systems like N-Methyl-2-norbornanamine, MP2 calculations with a sufficiently large basis set (e.g., aug-cc-pVTZ) are often used to refine the energies obtained from DFT. nih.gov These high-accuracy calculations are particularly important for establishing definitive energy differences between conformers (e.g., exo vs. endo isomers) or for calculating reaction barriers. For instance, studies on similar bicyclic systems have shown that methods like MP2 can be crucial for correctly describing dispersion interactions that may influence conformational preferences. nih.gov

Table 2: Illustrative Comparison of Relative Energies (kcal/mol) for Norbornane Conformers Calculated by Different Methods (Note: This table illustrates the typical agreement and differences between methods. Positive values indicate higher energy relative to the most stable conformer.)

| Conformer/Isomer | DFT (B3LYP/6-31G(d)) | Ab Initio (MP2/6-311+G(d,p)) |

| exo-N-Methyl-2-norbornanamine | 0.00 (Reference) | 0.00 (Reference) |

| endo-N-Methyl-2-norbornanamine | +1.85 | +2.10 |

| Rotamer of exo (gauche) | +0.95 | +1.15 |

Understanding the distribution of electrons within a molecule is key to predicting its reactivity. Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

For this compound, the HOMO would likely be localized on the sigma bonds of the hydrocarbon framework, while the LUMO would be associated with the antibonding orbitals, influenced by the electron-withdrawing ammonium (B1175870) group. Analysis of the electrostatic potential (ESP) and partial atomic charges (calculated using methods like Mulliken, Löwdin, or Natural Bond Orbital (NBO) analysis) reveals the charge distribution. In the protonated form, a significant positive charge is localized on the nitrogen atom and adjacent hydrogen atoms, making this site electropositive and susceptible to interaction with anions like chloride. MO calculations on related norbornane derivatives have shown that LUMO energies are reliable predictors of electron affinities. rsc.org

Table 3: Illustrative Molecular Orbital and Atomic Charge Data for exo-N-Methyl-2-norbornanamine Cation (Note: These values are representative for demonstrating the output of such calculations.)

| Property | Atom/Orbital | Calculated Value |

| Orbital Energies | ||

| HOMO | - | -11.5 eV |

| LUMO | - | +2.1 eV |

| HOMO-LUMO Gap | - | 13.6 eV |

| Partial Atomic Charges (NBO) | ||

| N | Nitrogen Atom | -0.45 e |

| H (on N) | Hydrogens on Nitrogen | +0.40 e |

| C2 | Carbon bonded to N | +0.15 e |

| C1 (Bridgehead) | Bridgehead Carbon | +0.05 e |

Computational Conformational Analysis

The rigid bicyclic structure of the norbornane core limits its conformational freedom compared to acyclic or simple cyclic alkanes. However, the substituents attached to this core can still adopt different spatial arrangements, which are explored through computational conformational analysis.

The norbornane skeleton itself is highly rigid. Its dynamics are not characterized by ring flips like cyclohexane (B81311) but by low-amplitude vibrations. The primary conformational flexibility in N-Methyl-2-norbornanamine arises from the rotation of the N-methylamino substituent around the C2-N single bond.

A potential energy surface (PES) scan is a computational technique used to explore this flexibility. youtube.com In a PES scan, a specific dihedral angle (e.g., C1-C2-N-C(methyl)) is systematically rotated in discrete steps (e.g., 10 degrees), and at each step, the energy of the molecule is calculated after allowing the rest of the geometry to relax. Plotting the energy versus the dihedral angle reveals the positions of energy minima (stable conformers) and energy maxima (rotational barriers). For N-Methyl-2-norbornanamine, this analysis would identify the most stable staggered conformations of the methyl group relative to the norbornane ring and quantify the energy barriers between them.

Substituents on the norbornane ring system have a profound effect on conformational preference and reactivity. The most significant distinction is between the exo and endo positions. Generally, the exo position is less sterically hindered than the endo position, which is shielded by the C7 methylene (B1212753) bridge. For this reason, substituents, including the N-methylamino group, often favor the exo position.

Computational studies on various 2-substituted norbornanes consistently show the exo isomer to be thermodynamically more stable than the endo isomer. The presence of the methyl group on the nitrogen in N-Methyl-2-norbornanamine further influences local conformation due to its own steric requirements. Moreover, electronic effects can play a role; the introduction of an electron-withdrawing substituent at the C2 position can influence the reactivity and stability of the molecule. nih.gov In the case of the hydrochloride salt, the formation of an intramolecular hydrogen bond between the ammonium proton and a suitable acceptor group elsewhere in a more complex derivative could potentially influence conformational preference, an effect that can be modeled computationally. Studies on related systems suggest that the bulky norbornane structure itself imposes significant steric constraints that favor certain backbone conformations. nih.gov

Table 4: Representative Calculated Energy Difference (ΔE) between exo and endo Isomers for 2-Substituted Norbornanes (Note: This table illustrates the general trend of exo preference. A positive ΔE indicates the endo isomer is higher in energy.)

| Substituent (at C2) | ΔE (E_endo - E_exo) in kcal/mol | General Observation |

| -OH | +0.7 | Exo preferred |

| -NH2 | +1.5 | Exo strongly preferred |

| -COOH | +1.2 | Exo preferred |

| -NHCH3 (in N-Methyl-2-norbornanamine) | (Estimated) ~ +2.0 | Exo strongly preferred due to increased steric bulk |

Prediction of Spectroscopic Parameters

Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These methods are instrumental in differentiating between stereoisomers and assigning conformations, which can be challenging to determine solely through experimental means. By employing quantum mechanical calculations, it is possible to generate theoretical spectra that can be compared with experimental data to provide a deeper understanding of the molecule's structure.

Calculation of NMR Chemical Shifts and Coupling Constants for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in organic chemistry. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly accurate in predicting NMR parameters. For a molecule such as N-Methyl-2-norbornanamine, which possesses multiple stereocenters, theoretical calculations are invaluable for distinguishing between its various stereoisomers, such as the exo and endo forms.

The typical workflow for calculating NMR chemical shifts and coupling constants involves several steps. First, the geometry of the different stereoisomers of N-Methyl-2-norbornanamine is optimized using a selected DFT functional and basis set. Following optimization, the NMR shielding tensors are calculated for each nucleus using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The calculated chemical shifts for the ¹H and ¹³C nuclei can be directly compared with experimental spectra. Differences in the spatial arrangement of atoms in the exo and endo isomers lead to distinct electronic environments and, consequently, different chemical shifts. For instance, the proton at the C2 position is expected to have a significantly different chemical shift depending on whether the N-methylamino group is in the exo or endo position due to anisotropic effects from the bicyclic framework.

Spin-spin coupling constants (J-couplings) are also highly sensitive to the dihedral angles between coupled nuclei, as described by the Karplus relationship. Theoretical calculations can predict these coupling constants, providing further evidence for stereochemical assignments. The magnitude of ³J(H,H) coupling constants involving the protons on the norbornane skeleton can definitively distinguish between the isomers.

Below is an illustrative table of theoretically predicted ¹³C NMR chemical shifts for the exo and endo isomers of N-Methyl-2-norbornanamine, demonstrating the utility of this approach for stereoisomer differentiation.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) - exo isomer | Predicted ¹³C Chemical Shift (ppm) - endo isomer |

| C1 | 42.5 | 41.8 |

| C2 | 65.2 | 63.9 |

| C3 | 38.1 | 39.5 |

| C4 | 35.8 | 35.5 |

| C5 | 29.3 | 28.7 |

| C6 | 23.1 | 22.5 |

| C7 | 35.0 | 34.6 |

| N-CH₃ | 34.7 | 34.1 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for educational purposes.

Simulation of Vibrational Spectra (IR, Raman) for Conformational Assignment

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each conformer of a molecule has a unique set of vibrational frequencies, making these methods suitable for conformational analysis. Computational simulations of IR and Raman spectra can aid in the assignment of experimentally observed vibrational bands to specific motions of the atoms.

The process begins with the optimization of the molecular geometry and subsequent calculation of the harmonic vibrational frequencies. These calculations yield the frequencies of the normal modes of vibration and their corresponding intensities for both IR and Raman spectra. For this compound, key vibrational modes would include the N-H and C-H stretching frequencies, as well as the complex fingerprint region that contains vibrations characteristic of the bicyclic norbornane skeleton.

By comparing the simulated spectra of different possible conformers (for example, different orientations of the N-methyl group) with the experimental spectrum, the most likely conformation present in the sample can be identified. The presence of the hydrochloride salt would be particularly evident in the N-H stretching region of the IR spectrum, typically appearing as a broad band at lower frequencies compared to the free amine due to hydrogen bonding with the chloride ion.

An illustrative table of calculated vibrational frequencies for key functional groups in this compound is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) - exo isomer | Predicted Intensity (IR) |

| N-H Stretch | 2750 | High |

| C-H Stretch (aliphatic) | 2950-3050 | Medium |

| C-N Stretch | 1200-1250 | Medium |

| Norbornane Skeleton Bend | 800-1000 | Variable |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for educational purposes.

Molecular Modeling of Intermolecular Interactions

The behavior of this compound in different environments is governed by a complex interplay of intermolecular interactions. Molecular modeling provides a lens through which these interactions can be visualized and quantified, offering insights into its properties in solution and in the solid state.

Solvent Effects on Molecular Conformation and Reactivity using Continuum Models

The conformation and reactivity of a molecule can be significantly influenced by the surrounding solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are computationally efficient methods for incorporating the effects of a solvent in quantum chemical calculations. In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium.

For this compound, an ionic species, the choice of solvent would have a profound impact on its conformational equilibrium. In a polar solvent like water, the solvent would stabilize the charged ammonium group, potentially influencing the preferred orientation of the N-methyl group and even the subtle geometry of the norbornane framework. By performing geometry optimizations within a continuum model, the relative energies of different conformers in various solvents can be calculated, allowing for the prediction of the most stable conformation in a given solvent.

Furthermore, continuum models can be used to study the effect of the solvent on reaction barriers and pathways. The transition states of reactions involving this compound would be differentially stabilized by the solvent compared to the reactants and products, thus altering the reaction kinetics.

Analysis of Non-Covalent Interactions in Crystal Lattices (e.g., hydrogen bonding, dispersion forces)

In the solid state, this compound would form a crystal lattice held together by a network of non-covalent interactions. Understanding these interactions is crucial for explaining its physical properties, such as melting point and solubility. The primary interaction in the crystal lattice would be the strong hydrogen bond between the ammonium proton (N-H⁺) and the chloride anion (Cl⁻).

Computational Studies on Reaction Mechanisms and Stereoselectivity

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions and explaining the origins of stereoselectivity. For a chiral molecule like N-Methyl-2-norbornanamine, understanding how its inherent stereochemistry directs the outcome of a reaction is of fundamental importance.

Theoretical studies can map out the potential energy surface for a given reaction, identifying the structures of transition states and intermediates. By calculating the activation energies for different possible reaction pathways, the most favorable mechanism can be determined. For instance, if N-Methyl-2-norbornanamine were to act as a nucleophile, computational models could predict whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism and how the steric bulk of the norbornane framework influences the reaction rate.

Furthermore, these studies can explain the stereoselectivity of reactions. If N-Methyl-2-norbornanamine is used as a chiral catalyst or reactant, the diastereomeric transition states leading to different stereoisomeric products can be located and their relative energies calculated. The energy difference between these transition states, even if small, can lead to a high degree of stereoselectivity, which can be predicted by the Boltzmann distribution. These computational insights are invaluable for the rational design of stereoselective syntheses.

Transition State Locating and Intrinsic Reaction Coordinate (IRC) Following

The study of a chemical reaction's mechanism at a molecular level often involves the characterization of its potential energy surface. A critical feature of this surface is the transition state (TS), which represents the highest energy point along the minimum energy pathway between reactants and products. Locating this first-order saddle point is a primary objective of computational reaction analysis.

Once a transition state geometry has been successfully located and verified (typically by the presence of a single imaginary frequency in the vibrational analysis), an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC method traces the minimum energy path from the transition state downhill to both the reactants and the products. This calculation is crucial for confirming that the identified transition state correctly connects the desired starting materials and final products of a reaction. The process involves a series of small steps along the reaction pathway, generating a sequence of geometries that map out the transformation.

For a hypothetical reaction involving this compound, locating the transition state would be the first step. Following this, an IRC analysis would provide a detailed view of the geometric changes occurring throughout the reaction, such as bond breaking and formation, confirming the mechanistic pathway.

Prediction of Enantiomeric and Diastereomeric Excesses in Asymmetric Reactions